molecular formula C8H13NO2S B13006542 4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide

4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide

Cat. No.: B13006542
M. Wt: 187.26 g/mol
InChI Key: VBCGURJSJNVXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a thiopyran ring and a prop-2-yn-1-yloxy group.

Preparation Methods

The synthesis of 4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-thiopyran with prop-2-yn-1-ol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:

Scientific Research Applications

4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with target proteins, leading to the modification of their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide can be compared with similar compounds such as:

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1-oxo-N-prop-2-ynoxythian-4-amine

InChI

InChI=1S/C8H13NO2S/c1-2-5-11-9-8-3-6-12(10)7-4-8/h1,8-9H,3-7H2

InChI Key

VBCGURJSJNVXAO-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1CCS(=O)CC1

Origin of Product

United States

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